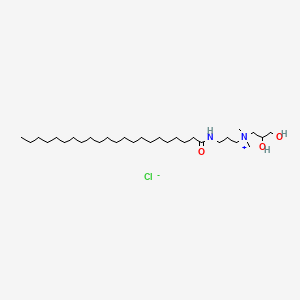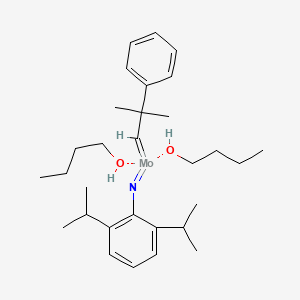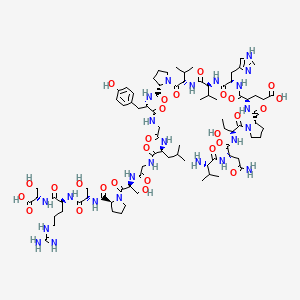
Triacetin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetin-d5, also known as glyceryl triacetate-d5, is a deuterated form of triacetin. It is a clear, colorless, and odorless liquid that plays a pivotal role in various chemical and industrial applications. The chemical formula for this compound is C9H9D5O6, reflecting a structure where three acetate groups are bonded to a glycerol backbone, with deuterium atoms replacing hydrogen atoms. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Triacetin-d5 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Acts as a plasticizer in polymers and as a solvent in various formulations.
Wirkmechanismus
Target of Action
Triacetin-d5 is the deuterium labeled variant of Triacetin . Triacetin, also known as glyceryl triacetate, is a synthetic compound consisting of one glycerol molecule and three acetate groups . It is an artificial chemical compound and is the triester of glycerol and acetic acid . It is the second simplest fat after triformin
Mode of Action
It is known that triacetin, the non-deuterated form, functions as an acetylating agent . This suggests that this compound may interact with its targets by donating acetyl groups, thereby modifying the targets’ structure and function.
Biochemical Pathways
Research on the biosynthesis of mono-, di-, and triacetin using escherichia coli as a substrate has been reported . In this process, a novel biosynthetic route of mono- and diacetin is established by overexpression of a native enzyme, maltose O-acetyltransferase (MAA). The biosynthetic pathway is then extended to produce a mixture of mono-, di-, and triacetin .
Pharmacokinetics
It is known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . Deuteration has gained attention because of its potential to improve the metabolic stability of drugs, potentially leading to longer half-lives and increased bioavailability .
Result of Action
It is known that 1,2-glyceryl diesters, which may be present in triacetin, can affect cell growth and proliferation . This raises the possibility of hyperplasia and/or tumor promotion. The cosmetic ingredient review (cir) expert panel concluded that the effects of 1,2-glyceryl diesters on cell growth and proliferation require longer ester chains on the glycerin backbone than are present when acetic acid is esterified with glycerin, as in triacetin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triacetin-d5 primarily involves the esterification of deuterated glycerol (glycerol-d5) with acetic acid or acetic anhydride. This reaction is typically catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion. The process may vary slightly depending on the desired purity and yield. For instance, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions, followed by purification through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the esterification process under controlled conditions. Advances in catalytic systems and process engineering have enabled more efficient and environmentally friendly production methods. These methods often involve continuous liquid-liquid extraction techniques to separate and purify the product, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Triacetin-d5 undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Transesterification: The exchange of ester groups between molecules.
Common Reagents and Conditions
Esterification: Acetic acid or acetic anhydride, sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Transesterification: Alcohols, acidic or basic catalysts, moderate temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Deuterated glycerol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacetin: The non-deuterated form of Triacetin-d5, used in similar applications but without the isotopic labeling.
Diacetin: A diester of glycerol with two acetate groups, used as a plasticizer and solvent.
Monoacetin: A monoester of glycerol with one acetate group, used in food and pharmaceutical industries.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and mass spectrometry. This makes it particularly valuable in research applications where tracing molecular pathways and studying reaction mechanisms are essential.
Eigenschaften
CAS-Nummer |
159510-46-0 |
|---|---|
Molekularformel |
C9H14O6 |
Molekulargewicht |
223.236 |
IUPAC-Name |
(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D |
InChI-Schlüssel |
URAYPUMNDPQOKB-RDBQKVEJSA-N |
SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C |
Synonyme |
1,2,3-Propane-1,1,2,3,3-d5-triol Triacetate; Glyceryl-d5 Triacetate; 1,2,3-Propanetriol Triacetate-d5; 1,2,3-Triacetoxypropane-d5; DRA 150-d5; Edenor GTA-d5; Enzactin-d5; Estol 1581-d5; Fungacetin-d5; Glycerin Triacetate-d5; Glycerol Triacetate-d5; G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)
![[1,1-Biphenyl]-2,4-diol,3,5-diethyl-](/img/structure/B591184.png)


![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)




